2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL
CAS No.:
Cat. No.: VC17483404
Molecular Formula: C7H8ClFN2O
Molecular Weight: 190.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClFN2O |
|---|---|
| Molecular Weight | 190.60 g/mol |
| IUPAC Name | 2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2 |
| Standard InChI Key | GXEXGAJXVTUBBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1C(CO)N)Cl)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₇ClFN₂O, with a molecular weight of 190.60 g/mol. The pyridine ring’s substitution pattern (Cl at position 2, F at position 5) creates an electron-deficient aromatic system, while the ethanolamine side chain introduces hydrogen-bonding capabilities. The IUPAC name, 2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol, reflects these functional groups’ positions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClFN₂O |
| Molecular Weight | 190.60 g/mol |
| Halogen Substituents | Cl (position 2), F (position 5) |
| Hydrogen Bond Donors | 2 (-NH₂, -OH) |
| Hydrogen Bond Acceptors | 4 (pyridine N, -OH, -NH₂, F) |
| LogP (Predicted) | 0.85 ± 0.3 |
The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorine atom’s electronegativity (3.98 Pauling scale) enhances dipole interactions, potentially improving binding affinity in biological systems compared to non-fluorinated analogs .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis can be conceptualized through retro-synthetic disconnections:
-
Pyridine Core Formation: Construction of the 2-chloro-5-fluoropyridine ring.
-
Ethanolamine Side Chain Introduction: Functionalization at position 3 with an amino alcohol group.
Halogenation of Pyridine Derivatives
A plausible route begins with 2-amino-3-methylpyridine. Sequential halogenation introduces chlorine and fluorine via electrophilic substitution. For example:
-
Chlorination: Using Cl₂ or SOCl₂ under controlled conditions.
-
Fluorination: Employing fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile .
Side Chain Installation
The ethanolamine moiety is introduced via Mannich reaction or reductive amination:
-
Mannich Route: Reacting 2-chloro-5-fluoropyridine-3-carbaldehyde with nitromethane and ammonium acetate, followed by nitro group reduction (e.g., H₂/Pd-C).
-
Reductive Amination: Condensing the aldehyde with ethanolamine under hydrogenation conditions.
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, 80°C, 12h | 72 |
| Reductive Amination | NaBH₃CN, MeOH, RT, 6h | 68 |
| Final Purification | Silica Gel Chromatography | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.21 (d, J = 5.2 Hz, H-6), 7.89 (d, J = 7.8 Hz, H-4), and 4.12 (m, -CH(OH)-) confirm pyridine and ethanolamine protons.
-
¹³C NMR: Signals at 152.1 (C-2, Cl-substituted), 148.9 (C-5, F-substituted), and 63.4 (-CH(OH)-) align with expected shifts.
-
¹⁹F NMR: A singlet at -118.5 ppm confirms fluorine’s presence.
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak at m/z 191.02 matches the molecular formula.
Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 2 undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents:
For example, reaction with morpholine in DMF at 100°C yields 2-morpholino-5-fluoropyridin-3-yl ethanolamine (85% yield).
Oxidation-Reduction
-
Amino Group Oxidation: Treatment with KMnO₄ in acidic conditions forms a nitro derivative.
-
Hydroxyl Group Protection: Silylation (e.g., TBSCl) prevents unwanted side reactions during synthesis.
Biological and Industrial Applications
Agricultural Uses
Fluorinated pyridines serve as pesticide intermediates. For example, chlorantraniliprole derivatives control lepidopteran pests with LC₅₀ values < 1 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume